5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride
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Overview
Description
“5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride” is a chemical compound with diverse applications in scientific research. It has a CAS Number of 2243509-15-9 .
Synthesis Analysis
The synthesis of this compound involves a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol . This protocol utilizes a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C5H12N2O2S.ClH/c1-7-3-2-6-10 (8,9)5-4-7;/h6H,2-5H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a one-pot elimination and inter-/intramolecular double aza-Michael addition .Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.69 . It is a powder at room temperature .Scientific Research Applications
1. Synthesis and Library Production
Multicapillary Flow Reactor Synthesis : A study by Ullah et al. (2012) utilized microwave-assisted, continuous-flow organic synthesis (MACOS) for creating a library of 1,2,5-thiadiazepane 1,1-dioxides. This method achieved high purity and yields, marking a significant advancement in the field of organic synthesis (Ullah et al., 2012).
Automated Library Synthesis : Zang et al. (2012) reported the automated synthesis of a triazolated 1,2,5-thiadiazepane 1,1-dioxide library. Utilizing an automated parallel synthesis platform, they successfully prepared 94 out of 96 possible products, demonstrating the potential for large-scale production (Zang et al., 2012).
2. Chemical Reactions and Molecular Studies
Ring Contraction and Application : Fülöpová et al. (2015) explored the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process opens avenues for creating pharmacologically relevant derivatives (Fülöpová et al., 2015).
DFT Study on Molecular Structures : A study by Haghdadi et al. (2016) used density functional theory to analyze the structures and stabilities of 1,2,7-thiadiazepane 1,1-dioxide, providing insights into the molecular properties of such compounds (Haghdadi et al., 2016).
3. Synthesis and Application of Derivatives
Novel Thiadiazepan-1,1-dioxide-4-ones : Fenster et al. (2011) conducted the synthesis of a 184-member library of thiadiazepan-1,1-dioxide-4-ones, showcasing the versatility of these compounds in creating a diverse array of derivatives (Fenster et al., 2011).
Solid-Phase Synthesis of Derivatives : Fülöpová and Krchňák (2014) reported the solid-phase synthesis of trisubstituted 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, indicating a method for efficient and versatile derivative production (Fülöpová & Krchňák, 2014).
Safety and Hazards
properties
IUPAC Name |
5-methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-7-3-2-6-10(8,9)5-4-7;/h6H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFBPJNOQMLHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNS(=O)(=O)CC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride |
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